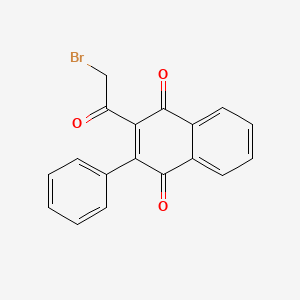
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities.
Métodos De Preparación
The synthesis of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- typically involves the bromination of 1,4-naphthoquinone followed by acetylation and phenylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Industry: Utilized in the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps in reducing the severity of autoimmune diseases.
Comparación Con Compuestos Similares
Similar compounds include other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Shares similar bromination but lacks the acetyl and phenyl groups.
1,4-Naphthoquinone: The parent compound without any substitutions.
Menadione (2-methyl-1,4-naphthoquinone): A methylated derivative with different biological activities. 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is unique due to its specific substitutions, which confer distinct biological properties and potential therapeutic applications.
Propiedades
Número CAS |
56620-74-7 |
|---|---|
Fórmula molecular |
C18H11BrO3 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H11BrO3/c19-10-14(20)16-15(11-6-2-1-3-7-11)17(21)12-8-4-5-9-13(12)18(16)22/h1-9H,10H2 |
Clave InChI |
ZIHUJXAKUSXIEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
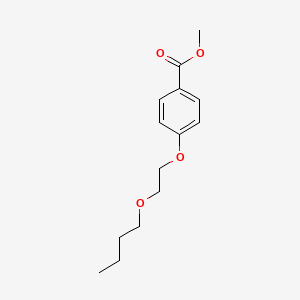
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
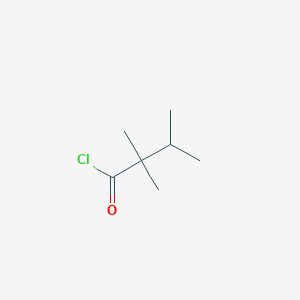
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
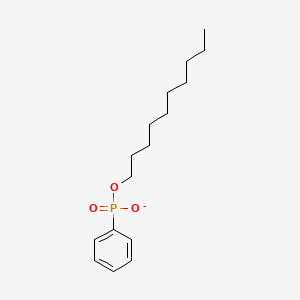
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
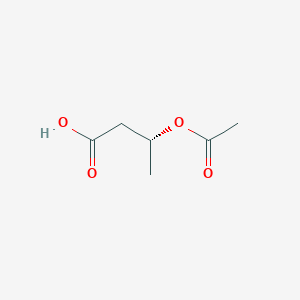
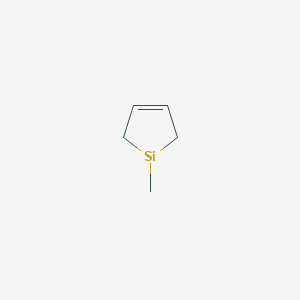
![N-{3-[3-(4-Methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B14645027.png)

![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
